CH5164840 was developed by Chugai Pharmaceutical Co., Ltd., based in Kanagawa, Japan. It belongs to the class of Hsp90 inhibitors, which are being explored for their potential in targeted cancer therapies. The classification of CH5164840 is significant as it demonstrates the ongoing interest in modulating protein chaperone functions to combat malignancies .
The synthesis of CH5164840 utilizes a structure-based drug design approach aimed at creating macrocyclic compounds that can effectively interact with the Hsp90 protein. This method involves the identification of specific binding sites and optimizing the molecular structure to enhance affinity and potency against Hsp90 .
The synthetic pathway typically involves multiple steps, including:
The molecular structure of CH5164840 features a macrocyclic arrangement characterized by a 2-amino-6-arylpyrimidine core. This structure allows for effective interactions with the ATP-binding site of Hsp90. The specific arrangement of atoms within this compound facilitates its binding affinity and inhibitory action against Hsp90, which is critical for its function as a molecular chaperone in cells .
CH5164840 primarily functions through its interaction with the ATP-binding site of Hsp90, inhibiting its chaperone activity. This inhibition disrupts several signaling pathways critical for cancer cell survival and proliferation. The mechanism involves:
Research has demonstrated that this compound can enhance the efficacy of other anticancer agents, such as erlotinib, by overcoming resistance mechanisms associated with Hsp90 function .
The mechanism by which CH5164840 exerts its effects involves several key steps:
Relevant studies have shown that CH5164840 maintains its efficacy across various pH levels, indicating robust chemical stability under physiological conditions .
CH5164840 has significant potential in cancer therapy due to its role as an Hsp90 inhibitor. Its applications include:
Moreover, ongoing clinical trials are investigating its efficacy and safety profile in diverse cancer types, which may lead to new therapeutic strategies leveraging this compound's unique properties .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: